Hopeahainol A Hopeahainol A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1945936
InChI: InChI=1S/C28H16O8/c29-15-5-1-13(2-6-15)23-24-20(10-18(32)11-21(24)33)28(14-3-7-16(30)8-4-14)25-19(26(23)34)9-17(31)12-22(25)36-27(28)35/h1-12,29-31,33H/t28-/m0/s1
SMILES:
Molecular Formula: C28H16O8
Molecular Weight: 480.4 g/mol

Hopeahainol A

CAS No.:

Cat. No.: VC1945936

Molecular Formula: C28H16O8

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

Hopeahainol A -

Specification

Molecular Formula C28H16O8
Molecular Weight 480.4 g/mol
IUPAC Name (1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione
Standard InChI InChI=1S/C28H16O8/c29-15-5-1-13(2-6-15)23-24-20(10-18(32)11-21(24)33)28(14-3-7-16(30)8-4-14)25-19(26(23)34)9-17(31)12-22(25)36-27(28)35/h1-12,29-31,33H/t28-/m0/s1
Standard InChI Key ZDIDNYXNHOCPFJ-NDEPHWFRSA-N
Isomeric SMILES C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)[C@]4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O
Canonical SMILES C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)C4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O

Introduction

Chemical Structure and Properties

Hopeahainol A is characterized by a complex molecular structure with the chemical formula C₂₈H₁₆O₈ and a molecular weight of 480.4 g/mol. According to IUPAC nomenclature, it is designated as (1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione . The compound features a constrained, partially dearomatized bicyclic core structure that contributes to its distinctive biological activity .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Hopeahainol A

PropertyValueReference
Molecular FormulaC₂₈H₁₆O₈
Molecular Weight480.4 g/mol
XLogP3-AA2.5
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8
Rotatable Bond Count2
Exact Mass480.08451746 Da
Stereochemistry(1S) configuration

Hopeahainol A contains four hydroxyl groups that serve as hydrogen bond donors and eight hydrogen bond acceptors, suggesting significant potential for interaction with biological targets. Its moderate lipophilicity (XLogP3-AA of 2.5) indicates a balance between water solubility and membrane permeability, factors that are critical for drug-like compounds .

Sources and Isolation

Hopeahainol A was first isolated from the stem bark of Hopea hainanensis during phytochemical studies that led to the discovery of several novel polyphenols. The plant, native to Hainan Island in China, has been a valuable source of bioactive compounds with medicinal properties .

The isolation process involved bioassay-guided fractionation of plant extracts, followed by spectroscopic and crystallographic analyses to elucidate the compound's structure. The elucidation was achieved through a combination of methods including single-crystal X-ray spectroscopy and computational calculations . This methodical approach was essential in confirming the unprecedented carbon skeleton characteristic of Hopeahainol A.

Biological Activities

Neuroprotective Effects

Hopeahainol A demonstrates significant neuroprotective properties, particularly against oxidative stress-induced damage. Studies with PC12 cells (a cell line commonly used in neurological research) have shown that Hopeahainol A protects against hydrogen peroxide-induced injury through multiple mechanisms:

  • Modulating endogenous antioxidant enzymes

  • Scavenging reactive oxygen species (ROS)

  • Preventing apoptosis (programmed cell death)

These neuroprotective effects suggest potential applications beyond Alzheimer's disease, extending to other neurodegenerative conditions characterized by oxidative damage.

Biological ActivityParametersModel/SystemReference
AChE InhibitionIC₅₀ = 4.33 μMIn vitro enzyme assay
NeuroprotectionProtection against H₂O₂-induced injuryPC12 cells
β-amyloid BindingDirect binding and inhibition of aggregationIn vitro and APP/PS1 mice
Memory EnhancementAttenuation of memory deficitsAPP/PS1 transgenic mice
Antioxidant ActivityROS scavengingPC12 cells

Mechanism of Action

Interaction with Amyloid Beta

In addition to its AChE inhibitory activity, Hopeahainol A demonstrates direct interaction with amyloid beta peptides. Studies combining molecular dynamics simulation, binding assays, transmission electron microscopic analysis, and staining techniques have indicated that Hopeahainol A binds directly to Aβ₁₋₄₂ and inhibits its aggregation. This interaction reduces the binding between Aβ₁₋₄₂ and Aβ-binding alcohol dehydrogenase, thereby mitigating mitochondrial dysfunction and oxidative stress, both in vivo and in vitro .

Synthesis

The first total synthesis of Hopeahainol A was achieved through a series of novel cascade reactions and skeletal rearrangements. The synthetic pathway is particularly noteworthy because it also allows access to hopeanol, a structurally related compound with different biological properties .

The synthesis involves several key steps:

  • A sequence of reactions to build the complex carbon skeleton

  • Oxidation of an aldehyde intermediate to a carboxylic acid

  • Formation of a γ-lactone through reaction of the acid group with a neighboring phenol

  • Protection and deprotection steps to manage the multiple phenol groups

  • Oxidation with ceric ammonium nitrate (CAN) to achieve the final oxidation state

  • Removal of protecting groups to yield Hopeahainol A

Importantly, the synthetic process revealed that Hopeahainol A can be converted to hopeanol through treatment with sodium methoxide, which causes methanolysis of the γ-lactone moiety .

Comparison with Related Compounds

Hopeahainol A shares structural similarities with several related natural compounds, particularly hopeanol. Despite their structural similarities, these compounds exhibit different biological properties, highlighting the importance of specific structural features for activity.

Table 3: Comparison Between Hopeahainol A and Related Compounds

CompoundStructural Relationship to Hopeahainol AAChE InhibitionOther Notable PropertiesReference
Hopeahainol AReference compoundIC₅₀ = 4.33 μMβ-amyloid binding, neuroprotection
HopeanolDiffers by methanolysis of the γ-lactone moietyInactiveCan be derived from Hopeahainol A
Hopeahainol BContains the same unprecedented carbon skeletonNot reportedIsolated from the same plant source
Huperzine ADifferent structure (alkaloid)Comparable potency to Hopeahainol AClinically used for Alzheimer's disease

The structural relationship between Hopeahainol A and hopeanol is particularly interesting, as hopeanol can be formed from Hopeahainol A through methanolysis of the γ-lactone moiety. Despite their structural similarity, hopeanol lacks the acetylcholinesterase inhibitory activity characteristic of Hopeahainol A, underscoring the critical importance of the lactone moiety for this biological function .

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